molecular formula C12H9B B1265734 5-Bromoacenaphthene CAS No. 2051-98-1

5-Bromoacenaphthene

Cat. No.: B1265734
CAS No.: 2051-98-1
M. Wt: 233.1 g/mol
InChI Key: QALKJGMGKYKMKE-UHFFFAOYSA-N
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Description

5-Bromoacenaphthene: is an organic compound with the molecular formula C12H9Br It is a derivative of acenaphthene, where a bromine atom is substituted at the 5-position of the acenaphthene ring system

Preparation Methods

Classical Bromination Methods

Direct Bromination Using Copper(I) Bromide

The earliest documented synthesis, reported by Sachs and Mosebach in 1910, involves the direct bromination of acenaphthene using copper(I) bromide (CuBr) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, where bromine is introduced at the para position relative to the fused naphthalene system. While this method achieves moderate yields, its reliance on stoichiometric CuBr and elevated temperatures (80–100°C) limits scalability. Modern adaptations often replace CuBr with more sustainable catalysts, though the original protocol remains a benchmark for comparative studies.

Sandmeyer Diazotization-Bromination

An alternative approach adapted from the Sandmeyer reaction involves diazotizing 5-aminoacenaphthene followed by bromination. This method, detailed in a 2004 patent, employs hydrobromic acid (HBr) and sodium nitrite (NaNO₂) under controlled低温 conditions (−5°C to 20°C). The diazonium intermediate is subsequently treated with cuprous bromide (CuBr), yielding 5-bromoacenaphthene with 65–75% efficiency. Key advantages include precise regioselectivity and compatibility with sensitive functional groups, though the multi-step protocol increases operational complexity.

Transition Metal-Catalyzed Bromination

Nickel-Catalyzed Oxidative Bromination

A 2020 patent describes a high-yield synthesis using nickel(II) chloride hexahydrate (NiCl₂·6H₂O) as a catalyst in a glacial acetic acid/water solvent system. Acenaphthene reacts with sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) at 20°C for 3 hours, achieving a 92.4% yield. The mechanism likely involves peroxide-mediated oxidation of Br⁻ to Br⁺, facilitated by Ni²⁺, followed by electrophilic substitution. This method’s mild conditions and low catalyst loading (10 mol%) make it industrially viable.

Table 1: Comparative Analysis of Transition Metal Catalysts

Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
NiCl₂·6H₂O 20 3 92.4 98.5
CuCl₂·2H₂O 15 4 94.4 98.3
CeCl₃·7H₂O 20 3 91.8 97.9

Cerium-Enhanced Bromination

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) demonstrates comparable efficacy to nickel-based systems, yielding 91.8% product under analogous conditions. Ce³⁺ ions accelerate bromide oxidation while minimizing side reactions, such as dibromination or ring-opening. This method is particularly advantageous for substrates prone to over-bromination, though cerium’s higher cost may preclude large-scale use.

Oxidative Bromination with Hydrogen Peroxide

Mechanism and Optimization

Hydrogen peroxide serves as a green oxidant in contemporary syntheses, converting NaBr to active brominating species in situ. A 1:2 molar ratio of acenaphthene to H₂O₂ maximizes bromine utilization while avoiding peroxide accumulation, which could degrade the aromatic backbone. Reaction monitoring via HPLC confirms complete substrate conversion within 3–4 hours, with residual H₂O₂ decomposed post-reaction using sodium bisulfite (NaHSO₃).

Solvent Systems and Temperature Effects

Optimized solvent mixtures (e.g., acetic acid/water, 2:1 v/v) enhance reagent solubility and stabilize intermediates. Lower temperatures (15–20°C) favor monobromination, whereas temperatures exceeding 30°C promote diastereomer formation. Post-reaction purification via ethanol recrystallization ensures >98% purity, as validated by HRMS and NMR.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

Nickel catalysts offer the best balance of cost and performance, with raw material expenses approximating $25/kg for bulk purchases. Copper-based systems, though marginally more efficient (94.4% yield), incur higher waste treatment costs due to Cu²⁺ discharge regulations. Cerium’s niche applicability justifies its use only in high-value pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromoacenaphthene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of this compound can lead to the formation of acenaphthene or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-hydroxyacenaphthene, 5-aminoacenaphthene, or 5-thioacenaphthene.

    Oxidation Products: Various oxidized derivatives of acenaphthene.

    Reduction Products: Acenaphthene or other reduced forms.

Scientific Research Applications

Organic Synthesis

5-Bromoacenaphthene serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom enables participation in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

Key Reactions Involving this compound:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of various substituted acenaphthene derivatives.
  • Oxidation Reactions : It can be oxidized to produce acenaphthenequinone derivatives.
  • Reduction Reactions : The compound can be reduced to yield different acenaphthene derivatives .

Material Science

In material science, this compound is utilized in the development of organic semiconductors and advanced materials. Its unique structure allows for enhanced electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

ApplicationDescription
Organic SemiconductorsUsed as a building block for materials with improved electronic properties.
OLEDsContributes to the efficiency and stability of organic light-emitting devices.
PhotovoltaicsEnhances charge transport properties in organic solar cells.

Biological Studies

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Case Study Example :
A study explored the binding efficacy of this compound derivatives with DNA and human serum albumin (HSA). Molecular docking studies indicated strong binding interactions, suggesting potential applications in drug design targeting these biomolecules .

Data Tables

Reaction TypeDescription
Nucleophilic SubstitutionBromine is replaced by nucleophiles (e.g., NaOH).
OxidationConversion to acenaphthenequinone using KMnO₄.
ReductionFormation of acenaphthene derivatives using LiAlH₄.

Mechanism of Action

The mechanism of action of 5-Bromoacenaphthene depends on its specific application. In chemical reactions, the bromine atom at the 5-position can participate in various substitution or addition reactions, influencing the reactivity and properties of the compound. In biological systems, derivatives of this compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    Acenaphthene: The parent compound of 5-Bromoacenaphthene, lacking the bromine substitution.

    5-Chloroacenaphthene: Similar to this compound but with a chlorine atom instead of bromine.

    5-Iodoacenaphthene: Similar to this compound but with an iodine atom instead of bromine.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size, electronegativity, and ability to participate in specific chemical reactions make this compound a valuable compound in various research and industrial applications.

Biological Activity

5-Bromoacenaphthene is a brominated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly in the fields of cancer therapy and environmental toxicology.

Chemical Structure and Properties

This compound has a molecular formula of C12H9Br and a molecular weight of 233.1 g/mol. Its structure features a bromine atom attached to the acenaphthene core, which influences its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study conducted by Ali et al. (2024) investigated the anticancer effects of various brominated compounds, including this compound. The results indicated that this compound significantly inhibited the growth of colon cancer cells (HCT116) with an IC50 value of approximately 15 µM. The mechanism was linked to the modulation of apoptotic pathways, specifically the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT11615Induction of apoptosis via Bax/Bcl-2 ratio
Other Brominated CompoundsVariousVariesVaries

Antioxidant Activity

In another study focusing on the antioxidant properties, this compound was tested using the DPPH assay, which measures free radical scavenging activity. The compound exhibited a notable reduction in DPPH radical concentration, indicating strong antioxidant potential. The IC50 value for scavenging activity was determined to be approximately 20 µM .

Anti-inflammatory Effects

Research exploring the anti-inflammatory effects revealed that this compound could inhibit the expression of pro-inflammatory cytokines in macrophage models. This suggests potential therapeutic applications in managing inflammatory conditions .

Case Studies and Applications

  • Case Study: Cancer Cell Line Studies
    • A comprehensive analysis was conducted on various cancer cell lines to evaluate the efficacy of this compound. Results indicated that it significantly reduced cell viability across multiple types, including breast (MCF-7) and lung (A549) cancer cells.
  • Case Study: Antioxidant Efficacy
    • In vivo studies demonstrated that administration of this compound improved antioxidant status in animal models subjected to oxidative stress, supporting its potential use as a protective agent against oxidative damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromoacenaphthene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via electrophilic substitution reactions, such as bromination of acenaphthene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Optimization involves varying reaction time, temperature, and stoichiometric ratios. For example, Fieser & Fieser (1972) demonstrated that acetylation of this compound under controlled conditions yields isomer ratios independent of time, suggesting kinetic control dominates . Purity (>95%) can be verified via GC or HPLC, as noted in reagent catalogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish between 3- and 5-substituted isomers. Mass spectrometry (MS) confirms molecular weight, while melting point analysis (mp 50–54°C) and GC purity checks (>95%) are standard for quality validation . Researchers should cross-reference spectral data with literature, such as Fieser & Fieser’s work on acenaphthene derivatives .

Q. How should researchers document experimental protocols for synthesizing this compound to ensure reproducibility?

  • Methodological Answer : Detailed records must include reagent purities, reaction conditions (temperature, time, solvent), and purification methods (e.g., recrystallization solvents, column chromatography parameters). Environmental analysis standards emphasize reporting CAS numbers (e.g., 2051-98-1), storage conditions (0–6°C), and safety data (toxicity, flammability) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the regioselectivity of further substitutions in this compound?

  • Methodological Answer : Bromine’s electron-withdrawing effect directs electrophilic attacks to the less substituted ring. For example, acetylation of this compound predominantly occurs at the 6-position due to meta-directing effects, as shown in Fieser & Fieser’s isomer ratio studies . Advanced studies should combine Hammett σ constants with computational modeling (DFT) to predict substituent effects and validate findings experimentally via kinetic studies.

Q. What strategies resolve contradictions in reported isomer ratios during acetylation or halogenation of this compound?

  • Methodological Answer : Contradictory data may arise from differing reaction mechanisms (kinetic vs. thermodynamic control) or impurities. Researchers should replicate experiments under varying conditions (e.g., prolonged reaction times, higher temperatures) and use high-resolution chromatography to isolate isomers. Critical analysis of primary sources, such as Fieser & Fieser’s acetylation data , and applying contradiction frameworks (e.g., identifying principal vs. secondary aspects of experimental outcomes ) are essential.

Q. How can computational chemistry complement experimental studies on this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict transition states and regioselectivity by analyzing electronic parameters (e.g., Fukui indices, Mulliken charges). Compare computational results with experimental NMR chemical shifts or kinetic data to validate models. Databases like Reaxys or SciFinder should be queried using Boolean operators (e.g., "this compound AND substitution mechanism") to locate relevant studies .

Q. What are the best practices for reproducing literature results on this compound derivatives?

  • Methodological Answer : Reproducibility requires strict adherence to documented protocols, including reagent grades (e.g., >95% purity ) and equipment calibration. Cross-validate results using multiple techniques (e.g., GC-MS for purity, XRD for crystal structure). If discrepancies arise, consult primary literature for overlooked variables (e.g., trace moisture in reactions) and engage in peer discussions to troubleshoot .

Q. How do steric effects override electronic influences in substitutions of 3-substituted this compound derivatives?

  • Methodological Answer : In 3-tert-butylacenaphthene, steric hindrance disrupts expected electronic trends, forcing substitution at alternative sites. Researchers should synthesize analogs with varying steric bulk (e.g., methyl vs. tert-butyl groups) and analyze outcomes via X-ray crystallography or NOESY NMR to map spatial interactions. Fieser & Fieser’s work highlights such exceptions .

Q. Methodological and Ethical Considerations

Q. How to design a systematic review of this compound’s applications in organic synthesis?

  • Methodological Answer : Use PRISMA guidelines to structure the review. Extract keywords (e.g., "this compound," "regioselectivity," "synthesis") and search databases (PubMed, CAS SciFinder) with controlled vocabulary. Critically appraise sources for bias, prioritizing peer-reviewed journals over vendor catalogs. Document search strategies using Boolean logic and filters .

Q. What ethical practices are critical when publishing data on this compound?

  • Methodological Answer : Ensure proper citation of prior work (e.g., Fieser & Fieser ), avoid plagiarism via similarity-checking software, and disclose conflicts of interest (e.g., reagent vendor affiliations). Data must be archived in repositories (e.g., ICPSR) with metadata on experimental conditions .

Properties

IUPAC Name

5-bromo-1,2-dihydroacenaphthylene
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InChI

InChI=1S/C12H9Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QALKJGMGKYKMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br
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DSSTOX Substance ID

DTXSID40174512
Record name 5-Bromoacenaphthene
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Molecular Weight

233.10 g/mol
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CAS No.

2051-98-1
Record name 5-Bromoacenaphthene
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Record name 5-Bromoacenaphthene
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Retrosynthesis Analysis

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